![molecular formula C9H13N3O B13805934 1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is a compound that features both an imidazole and a pyrrolidinone ring The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the pyrrolidinone ring is a five-membered lactam
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while reduction can produce amines.
科学的研究の応用
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with various receptors and enzymes, modulating their activity through binding interactions .
類似化合物との比較
Similar Compounds
Metronidazole: A nitroimidazole antibiotic used to treat bacterial and protozoal infections.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
Thiabendazole: An antihelmintic used to treat parasitic worm infections.
Uniqueness
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one is unique due to its dual-ring structure, which combines the properties of both imidazole and pyrrolidinone rings. This structural feature allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound in scientific research and industrial applications .
特性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C9H13N3O/c1-7-10-5-8(11-7)6-12-4-2-3-9(12)13/h5H,2-4,6H2,1H3,(H,10,11) |
InChIキー |
DLZVSRZPABRHMI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(N1)CN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


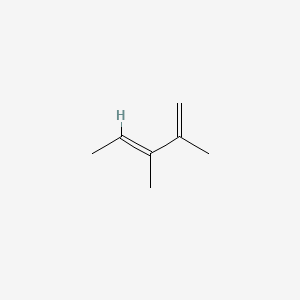
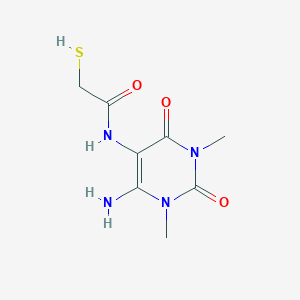
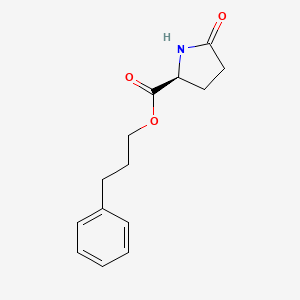

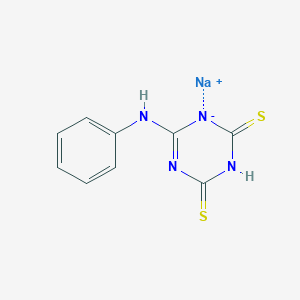

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)


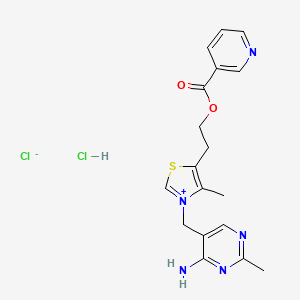
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
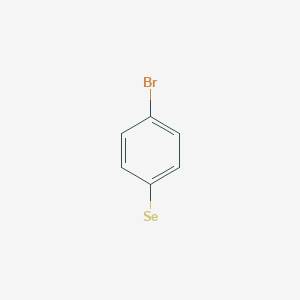

![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)
